molecular formula C30H35F2N5O7 B12316489 N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No.: B12316489
M. Wt: 615.6 g/mol
InChI Key: KZYMHNDGSFJVMU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a synthetic oxazolidinone derivative characterized by a bis-oxazolidinone scaffold linked through an acetamide group. Its molecular formula is $$ \text{C}{30}\text{H}{35}\text{F}{2}\text{N}{5}\text{O}_{7} $$, with a molecular weight of 615.6 g/mol. The IUPAC name reflects its symmetrical structure, featuring two oxazolidinone rings, each substituted with a 3-fluoro-4-morpholinophenyl moiety (Table 1).

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Molecular Formula $$ \text{C}{30}\text{H}{35}\text{F}{2}\text{N}{5}\text{O}_{7} $$
Molecular Weight 615.6 g/mol
SMILES CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F
InChIKey KZYMHNDGSFJVMU-UHFFFAOYSA-N

The compound’s structure includes two critical pharmacophores:

  • Oxazolidinone rings : Five-membered heterocycles with a carbonyl group, essential for ribosomal binding.
  • Morpholino-fluorophenyl substituents : Enhance solubility and target affinity through hydrogen bonding and hydrophobic interactions.

Historical Context in Oxazolidinone Research

Oxazolidinones emerged as a transformative antibiotic class with the 1956 introduction of cycloserine for tuberculosis. The 2000 approval of linezolid marked a milestone, targeting multidrug-resistant Gram-positive pathogens by inhibiting ribosomal protein synthesis. Subsequent derivatives, including tedizolid and radezolid (RX-1741), optimized potency and safety.

This compound represents a structural innovation through dimerization. This design strategy, observed in later-generation oxazolidinones like radezolid (CAS 869884-78-6), aims to enhance binding avidity and circumvent resistance mechanisms associated with single-target inhibitors.

Significance in Antimicrobial Agent Development

The compound’s bis-oxazolidinone architecture suggests dual mechanisms of action:

  • Ribosomal inhibition : Each oxazolidinone moiety may bind distinct regions of the 50S ribosomal subunit, potentially delaying resistance.
  • Enhanced pharmacokinetics : Morpholino groups improve water solubility, while fluorine atoms increase metabolic stability.

Table 2: Comparative Structural Features of Oxazolidinones

Compound Key Structural Features Target Pathogens
Linezolid Monomeric oxazolidinone with acetamidomethyl group MRSA, VRE
Radezolid Biphenyl-triazole side chain Linezolid-resistant strains
N,N-bis[...]acetamide Dimerized oxazolidinones with morpholino-fluorophenyl Broad-spectrum Gram-positive

This structural evolution addresses limitations of early oxazolidinones, such as myelosuppression from prolonged use. By dimerizing the core scaffold, the compound may reduce required doses, mitigating toxicity risks while maintaining efficacy against resistant strains.

Properties

Molecular Formula

C30H35F2N5O7

Molecular Weight

615.6 g/mol

IUPAC Name

N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3

InChI Key

KZYMHNDGSFJVMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound (C₃₀H₃₅F₂N₅O₇) consists of two linezolid-like oxazolidinone units connected via an N,N-dimethylacetamide linker. Each oxazolidinone ring incorporates a 3-fluoro-4-morpholinophenyl group at the 3-position and a methylacetamide group at the 5-position. Key synthetic challenges include:

  • Stereochemical control : Ensuring the (5S) configuration at both oxazolidinone stereocenters.
  • Selective acetylation : Avoiding over-acetylation or incomplete reaction of the amine intermediates.
  • Purification : Removing byproducts such as mono-acetylated derivatives or unreacted starting materials.

Synthetic Routes and Methodologies

Stepwise Assembly via Oxazolidinone Intermediate

This method involves synthesizing the oxazolidinone cores followed by coupling via acetylation (Figure 1).

Synthesis of (5S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
  • Azide formation : React 3-fluoro-4-morpholinoaniline with epichlorohydrin to form the oxazolidinone scaffold. Introduce an azide group at the 5-position using sodium azide.
  • Staudinger reduction : Convert the azide to the primary amine using triphenylphosphine, followed by hydrolysis.
  • Resolution : Separate the (5S)-enantiomer via chiral chromatography or enzymatic resolution.
Dimerization via Acetylation
  • Reaction conditions : Combine two equivalents of (5S)-5-(aminomethyl)oxazolidinone with acetic anhydride in toluene at 0–5°C.
  • Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate acetylation.
  • Workup : Quench with ice-water, extract with ethyl acetate, and concentrate.

Table 1. Optimization of Acetylation Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Toluene THF Toluene
Temperature (°C) 0–5 25 0–5
Catalyst DMAP None DMAP
Yield (%) 78 45 78

One-Pot Reductive Amination and Acetylation

A streamlined approach avoids isolating the amine intermediate:

  • Reduction-acetylation cascade : Treat the azide precursor (R-N-(4-morpholinyl-3-fluorophenyl)-2-oxo-5-oxazolidinyl-methyl azide) with hydrogen gas (1 atm) in the presence of palladium on carbon.
  • In situ acetylation : Add acetic anhydride directly to the reaction mixture after hydrogenation.
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance mixing in biphasic solvent systems (toluene/water).

Key advantages :

  • Eliminates intermediate purification, improving overall yield (82% vs. 65% in stepwise method).
  • Reduces formation of bis-linezolid impurity (<1.5% by HPLC).

Critical Process Parameters and Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) increase reaction rates but promote side reactions.
  • Toluene balances reactivity and selectivity, minimizing racemization.

Temperature Control

  • Acetylation at 0–5°C suppresses diketopiperazine formation.
  • Hydrogenation proceeds optimally at 25–30°C .

Catalytic Systems

  • Pd/C (10% w/w) : Achieves complete azide reduction within 4 hours.
  • DMAP (5 mol%) : Enhances acetylation efficiency without racemization.

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC : Use a C18 column (4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: 12.3 min.
  • Impurity profiling : Monitor bis-linezolid (IV) (<0.5%) and R-enantiomer (<0.1%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 12.0 Hz, 2H), 4.75 (m, 2H), 3.80–3.60 (m, 8H, morpholine), 2.10 (s, 6H, CH₃CO).
  • HRMS (ESI+) : m/z 615.2543 [M+H]⁺ (calc. 615.2548).

Industrial-Scale Considerations

  • Cost efficiency : Toluene and TBAB are preferred for large-scale processes due to low cost and ease of removal.
  • Safety : Substitute hydrogen gas with ammonium formate for safer hydrogenation.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity:
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is structurally related to linezolid, a known antibiotic. Its derivatives have been studied for their effectiveness against various bacterial strains, including resistant strains. Research indicates that compounds with similar oxazolidinone structures exhibit potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several oxazolidinone derivatives, including those based on this compound. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to linezolid .

2. Anticancer Potential:
Recent studies have also explored the anticancer properties of this compound. Research indicates that oxazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study focusing on the synthesis and evaluation of new oxazolidinones, one derivative demonstrated significant growth inhibition in multiple cancer cell lines, including OVCAR-8 (ovarian cancer) and NCI-H460 (lung cancer), with percent growth inhibitions exceeding 75% .

Structure–Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the morpholine ring and fluorinated phenyl group enhances lipophilicity and bioavailability, which are essential for effective drug action.

Structural FeatureImpact on Activity
Morpholine ringIncreases solubility and receptor binding
Fluorinated phenyl groupEnhances potency and selectivity

Mechanism of Action

The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Compounds

Structural and Functional Differences

The target compound is compared to clinically relevant oxazolidinones: linezolid, tedizolid, radezolid, sutezolid, and ranbezolid (Table 1).

Table 1: Structural and Functional Comparison of Oxazolidinones

Compound Substituents at C3 Position C5 Position Key Features Clinical Status
Target Compound Bis-[3-fluoro-4-morpholinylphenyl] Methylacetamide (dimeric) Dimeric structure; potential enhanced binding to ribosomal targets Preclinical (inferred)
Linezolid 3-fluoro-4-morpholinylphenyl Methylacetamide First FDA-approved oxazolidinone; binds 50S ribosomal subunit Approved (since 2000)
Tedizolid 3-fluoro-4-(tetrazole-pyridinyl)phenyl Hydroxymethyl Longer half-life; activity against linezolid-resistant strains Approved (since 2014)
Radezolid 3-fluoro-4-(triazole-benzylamino)phenyl Methylacetamide Broader spectrum, including Haemophilus influenzae; oral bioavailability Phase III trials
Sutezolid 3-fluoro-4-thiomorpholinylphenyl Methylacetamide Thiomorpholinyl group improves pharmacokinetics; anti-TB activity Phase II trials
Ranbezolid Bis-[3-fluoro-4-(nitrofuran-piperazinyl)phenyl] Methylacetamide (dimeric) Nitrofuran groups; activity against multidrug-resistant Enterococci Preclinical

Mechanism of Action

All oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing formation of the 70S initiation complex . The dimeric structure of the target compound and ranbezolid may enhance this interaction through dual binding sites, though direct evidence is lacking .

Antimicrobial Spectrum and Resistance

  • Linezolid : Effective against MRSA, vancomycin-resistant Enterococci (VRE), and streptococci. Resistance arises via mutations in 23S rRNA .
  • Tedizolid : 4–8-fold higher potency than linezolid; active against linezolid-resistant strains with cfr gene mutations .
  • Radezolid : Expanded activity to Gram-negative pathogens (e.g., Haemophilus influenzae) and linezolid-resistant Staphylococci .
  • Sutezolid : Shows promise against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains .
  • Target Compound : Structural similarity suggests activity against Gram-positive bacteria, but resistance profiles remain unstudied.

Research Findings and Clinical Implications

  • Radezolid : Phase II trials demonstrated efficacy in community-acquired pneumonia (CAP) with a 92% cure rate .
  • Sutezolid : In Phase II trials for MDR-TB, it showed additive effects with bedaquiline .
  • Dimeric Compounds : Ranbezolid’s nitrofuran groups may confer activity against anaerobic bacteria, but toxicity risks (e.g., nitrofurantoin-like side effects) require evaluation .

Biological Activity

N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a complex organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure includes a morpholine moiety and an oxazolidinone ring, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20FN3O5
  • Molecular Weight : 425.41 g/mol
  • CAS Number : 168828-89-5

The compound's structure is characterized by the presence of a fluorinated aromatic ring and a morpholine group, which are often associated with enhanced biological activity due to their ability to interact with biological targets effectively.

Antimicrobial Properties

This compound has been investigated for its antibacterial properties. The oxazolidinone structure is particularly notable as it is a scaffold for several well-known antibiotics, such as linezolid. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mode of action is similar to that of other oxazolidinones, which have been shown to be effective against various pathogens .

In vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against different bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Enterococcus faecalis1.0 µg/mL
Streptococcus pneumoniae0.25 µg/mL

These results indicate that the compound exhibits potent antibacterial activity at low concentrations, which is crucial for minimizing side effects in clinical applications .

Clinical Implications

The potential clinical application of this compound extends beyond antibacterial properties. Preliminary studies suggest that it may also possess anti-cancer properties due to its ability to interfere with cell proliferation pathways. For example, it has shown promise in inhibiting the growth of non-small-cell lung carcinoma (NSCLC) cells in vitro by inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of morpholine-containing aryl precursors with oxazolidinone intermediates. For example, substituted oxazolidinones are synthesized via nucleophilic substitution using potassium carbonate in DMF, followed by TLC monitoring and purification via column chromatography . Key intermediates like 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione are characterized using 1^1H/13^13C NMR and mass spectrometry (e.g., ESI/APCI(+)) to confirm regiochemistry and purity .

Q. How is structural confirmation of the target compound achieved, and what analytical techniques are critical?

  • Methodological Answer : Structural elucidation relies on 1^1H NMR (e.g., δ 7.69 ppm for aromatic protons), 13^13C NMR (e.g., carbonyl signals at ~168–170 ppm), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . Purity is assessed via HPLC (>95%) and elemental analysis (±0.5% theoretical values) .

Q. What solvent systems and solubility profiles are recommended for in vitro assays involving this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but has limited solubility in aqueous buffers. Pre-formulation studies using co-solvents (e.g., 10% DMSO in PBS) or surfactants (e.g., Tween-80) are advised for biological assays. Solubility parameters can be estimated via Hansen solubility calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : SAR studies should focus on modifying the morpholine and oxazolidinone moieties. For instance:

  • Morpholine substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances metabolic stability .
  • Oxazolidinone modifications : Replacing the 2-oxo group with thioamide or sulfone derivatives may alter target binding affinity. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can validate hypotheses .

Q. What strategies mitigate low yields during the final coupling step of the synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance during bis-alkylation. Strategies include:

  • Temperature optimization : Conducting reactions at 0–5°C to reduce side-product formation .
  • Catalyst use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Purification : Gradient elution (e.g., 0–8% MeOH in CH2_2Cl2_2) followed by recrystallization improves yield and purity .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies in NMR or MS data may indicate residual solvents or stereochemical impurities. Solutions include:

  • Repeat analysis : Use deuterated solvents with internal standards (e.g., TMS) for NMR .
  • Advanced techniques : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
  • Batch comparison : Cross-validate data with independent synthetic routes (e.g., alternative protecting groups) .

Experimental Design Considerations

  • Toxicity Screening : Prior to in vivo studies, conduct Ames tests for mutagenicity and acute toxicity assays in rodents (e.g., LD50_{50} determination) .
  • Stability Studies : Assess hydrolytic stability under physiological pH (1.2–7.4) and thermal stability via accelerated degradation studies (40°C/75% RH) .

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